

2'-O-methyladenosine in non-coding RNA function

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An In-depth Technical Guide to 2'-O-methyladenosine (Am) in Non-coding RNA Function

Introduction to 2'-O-methyladenosine (Am)

2'-O-methylation (Nm) is a prevalent and highly conserved post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1][2] When this modification occurs on an adenosine residue, it is termed 2'-O-methyladenosine (Am). This modification is one of the most common found in stable non-coding RNAs (ncRNAs), including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nuclear RNA (snRNA).[1][3] Unlike base modifications such as N6-methyladenosine (m6A), Am does not directly alter the hydrogen bonding face of the nucleobase. Instead, its primary biochemical effect is to alter the sugar pucker conformation. The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose, which is the characteristic pucker found in A-form RNA helices.[1][4] This pre-organization of the sugar moiety enhances the thermodynamic stability of RNA duplexes and structured regions.[1][5] This fundamental property underpins the diverse functional roles of Am in the biogenesis, structure, and function of ncRNAs.

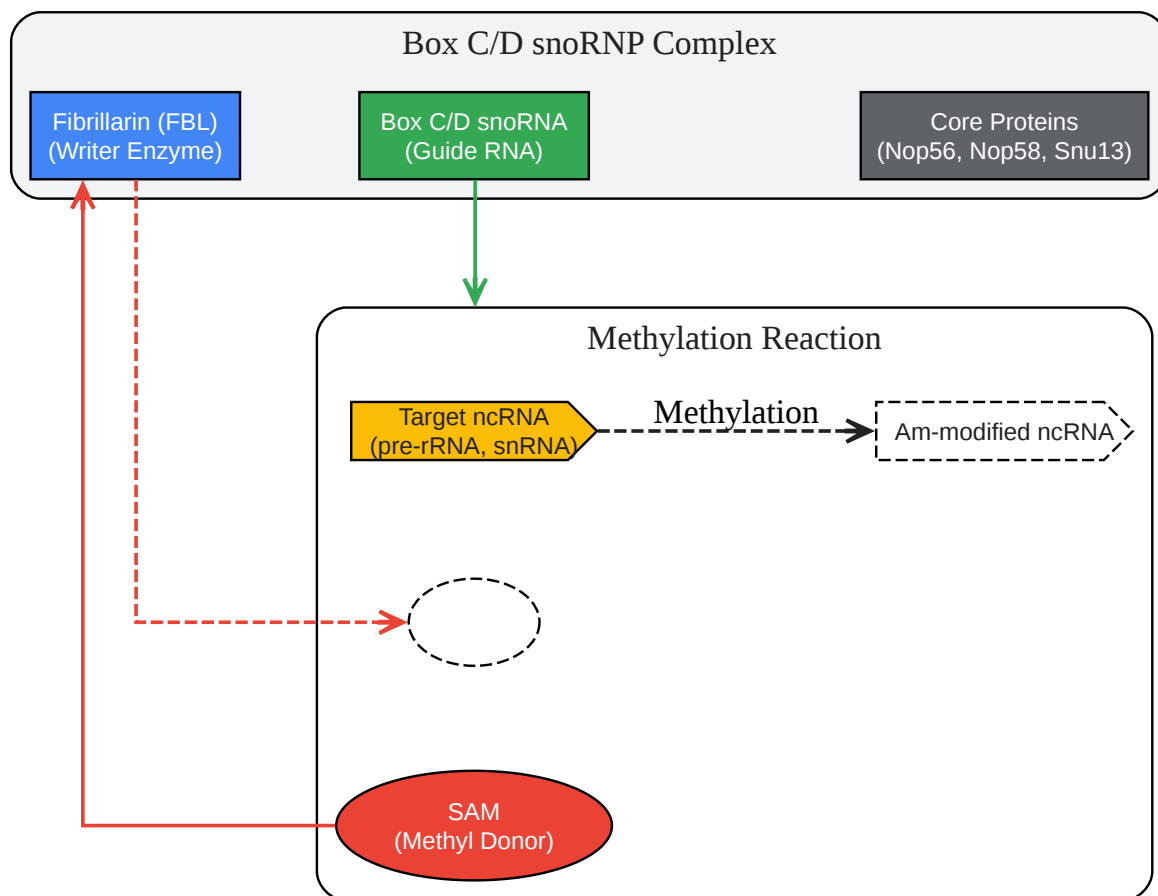
The Regulatory Machinery: Writers, Erasers, and Readers

The installation and recognition of RNA modifications are governed by a set of proteins often categorized as "writers," "erasers," and "readers."

The "Writer" Enzymes

The primary enzyme responsible for catalyzing Am formation in eukaryotic rRNA and snRNA is Fibrillarin (FBL).[6] FBL is a highly conserved S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[6] It does not act alone but functions as the catalytic core of a larger ribonucleoprotein complex known as the box C/D small nucleolar ribonucleoprotein (snoRNP). [3][4] Within this complex, a guide box C/D snoRNA provides substrate specificity by forming a duplex with the target RNA, positioning a specific nucleotide into the active site of FBL for methylation.[7]

In some organisms and for specific ncRNA classes, other writers are involved. In *Drosophila* and plants, the methyltransferase Hen1 is responsible for the 2'-O-methylation of the 3'-terminal nucleotide of microRNAs (miRNAs) and small interfering RNAs (siRNAs).



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The Am "Writer" Complex: Fibrillarin guided by snoRNA.

"Eraser" and "Reader" Proteins

Erasers: Unlike the dynamic regulation seen with m⁶A, where demethylases like FTO and ALKBH5 act as "erasers," dedicated enzymes that actively remove internal 2'-O-methyl groups from ncRNAs have not been identified. This suggests that Am is a largely stable and static modification, with its turnover likely coupled to the degradation of the RNA molecule itself.

Readers: Similarly, there is no known class of "reader" proteins that specifically recognizes internal Am modifications to execute downstream functions, in contrast to the YTH-domain family of m⁶A readers.[8] Instead, the functional consequences of Am are thought to be mediated primarily through its direct impact on RNA structure and its interactions with other

molecules. By stabilizing local RNA structures, Am can enhance or inhibit the binding of general RNA-binding proteins, thereby influencing the assembly, stability, and catalytic activity of RNP complexes.[1]

Functional Roles of Am in Non-coding RNAs

The structural stabilization conferred by Am is critical to the function of major ncRNA families.

Ribosomal RNA (rRNA)

Am modifications are abundant in rRNAs and are strategically located in universally conserved and functionally critical regions, such as the peptidyl transferase center and the decoding site.

[9] Their primary roles include:

- **Ribosome Biogenesis:** Am is essential for the correct folding of pre-rRNA and the proper assembly of ribosomal proteins to form the small and large ribosomal subunits.[9]
- **Translational Fidelity:** By reinforcing the precise three-dimensional architecture of the ribosome, Am contributes to the accuracy of mRNA decoding and peptide bond formation during protein synthesis.

Small Nuclear RNA (snRNA)

The snRNAs (U1, U2, U4, U5, U6) that form the catalytic core of the spliceosome are extensively 2'-O-methylated.[3] These modifications are clustered in regions vital for RNA-RNA and RNA-protein interactions.

- **Spliceosome Assembly:** Am stabilizes the intricate structures of snRNAs, which is a prerequisite for the assembly of snRNPs and their subsequent incorporation into the spliceosome.
- **Splicing Fidelity:** The modifications help maintain the correct conformation of the spliceosome's active site, ensuring the precise recognition of splice sites and the accurate excision of introns from pre-mRNAs.

Transfer RNA (tRNA)

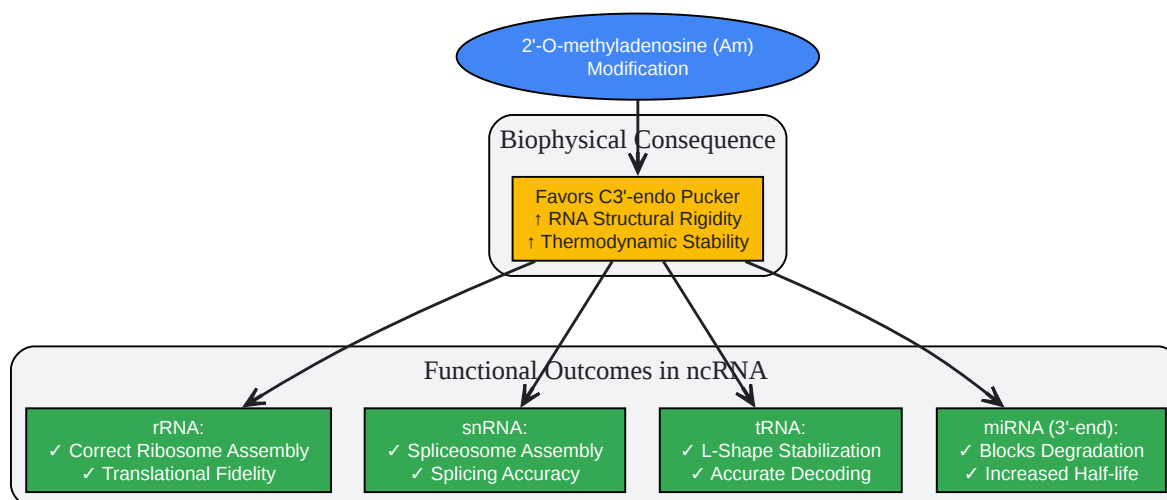
tRNAs are heavily modified, and Am is a key contributor to their structural integrity.

- **Structural Stability:** Am helps to stabilize the canonical L-shaped tertiary structure of tRNA. This rigid structure is crucial for its recognition by aminoacyl-tRNA synthetases (which charge the tRNA with the correct amino acid) and for its proper binding to the ribosome during translation.

MicroRNA (miRNA)

In plants and some invertebrates, 2'-O-methylation occurs on the 3'-terminal nucleotide of miRNAs.

- **Increased Stability:** This terminal modification protects the miRNA from 3'-uridylation and subsequent degradation by exonucleases. This significantly increases the half-life and stability of the mature miRNA, enhancing its gene-silencing activity.



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Functional consequences of Am modification in ncRNAs.

Quantitative Data on Am Function

The biophysical impact of Am can be quantified, providing a basis for its role in stabilizing ncRNAs. The data below summarizes key findings.

Parameter	ncRNA Target	Quantitative / Qualitative Effect	Citation
Thermodynamic Stability	General RNA Duplex	Each Am modification increases duplex stability by ~0.2 kcal/mol.	[1]
Melting Temperature (T _m)	General RNA Duplex	Increases T _m , indicating greater thermal stability. The exact value is sequence-dependent.	[5][10]
Structural Conformation	All ncRNAs	Strongly favors the C3'-endo ribose pucker, pre-organizing the RNA backbone for A-form helices.	[1][4]
Nuclease Resistance	General RNA	The phosphodiester bond 3' to an Am site shows increased resistance to alkaline and some enzymatic cleavage.	[4][6]
Modification Stoichiometry	Human 18S rRNA	Site A1832 is ~98% modified, indicating constitutive modification at key sites.	[11]
Modification Stoichiometry	Human mRNA	In contrast to rRNA, internal mRNA Nm sites are often sub-stoichiometric (1-30% modified), suggesting regulatory roles.	[12]

Experimental Protocols for Am Detection

Several methods have been developed to map and quantify Am sites, each leveraging a unique biochemical property of the 2'-O-methyl group.

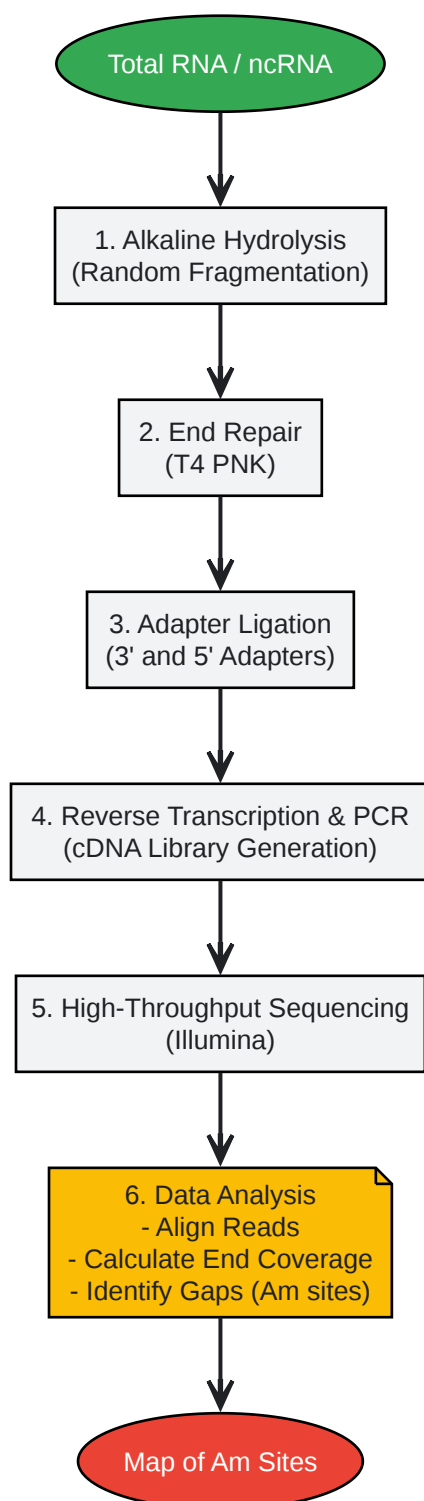
RiboMeth-seq: Mapping by Alkaline Hydrolysis Resistance

RiboMeth-seq is a high-throughput method that identifies 2'-O-methylated sites based on their inherent resistance to random alkaline hydrolysis.[6][13][14] The phosphodiester bond immediately 3' to a 2'-O-methylated nucleotide is less susceptible to cleavage, creating a gap in sequencing coverage at that position.

Detailed Protocol:

- RNA Isolation: Isolate total RNA or the ncRNA fraction of interest from cells or tissues. Ensure high quality and integrity of the RNA.
- Alkaline Fragmentation: Subject the RNA (typically 10-100 ng) to controlled random hydrolysis using an alkaline buffer (e.g., sodium carbonate).[6] This generates a library of RNA fragments of varying lengths.
- End Repair: The fragmented RNA ends are heterogeneous. Treat the fragments with T4 Polynucleotide Kinase (PNK) to remove 3'-phosphates and phosphorylate 5'-hydroxyls, preparing them for ligation.
- Adapter Ligation: Ligate sequencing adapters to the 3' and 5' ends of the repaired RNA fragments.
- Reverse Transcription & PCR: Convert the ligated RNA fragments into a cDNA library using reverse transcriptase. Amplify the library via PCR to add barcodes and generate sufficient material for sequencing.
- High-Throughput Sequencing: Sequence the resulting cDNA library on an Illumina platform. [6][15]
- Data Analysis:

- Align the sequencing reads to the reference transcriptome (e.g., rRNA and snRNA sequences).
- Calculate the coverage of 5' and 3' read ends at each nucleotide position.
- Identify 2'-O-methylated sites by detecting positions with a significant drop in cleavage events (a gap in the end-coverage profile) compared to neighboring nucleotides. A "MethScore" is often calculated to quantify the level of protection.[\[6\]](#)



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Workflow for RiboMeth-seq analysis of Am sites.

Periodate Oxidation and β -elimination: For 3'-Terminal Am

This chemical method is specifically used to detect 2'-O-methylation at the 3'-terminus of an RNA molecule, such as in miRNAs.[16][17] It relies on the fact that a 2'-O-methyl group protects the 3'-terminal ribose from oxidation by sodium periodate (NaIO_4).

Detailed Protocol:

- RNA Sample Preparation: Isolate the small RNA fraction containing the ncRNA of interest (e.g., miRNA).
- Periodate Oxidation: Treat the RNA sample with sodium periodate. The periodate will oxidize the cis-diol group present at the 3'-terminus of any RNA with a free 2'-OH and 3'-OH, converting the terminal ribose into a dialdehyde.[16][17] RNAs with a 2'-O-methylated 3'-terminus are protected from this reaction.
- β -elimination: Treat the sample with an amine catalyst (e.g., lysine) under alkaline conditions. This induces β -elimination, which removes the oxidized dialdehyde base from the unprotected RNAs, resulting in a truncated RNA molecule with a 3'-phosphate.[17][18]
- Analysis: The modification status is determined by detecting the size difference.
 - Northern Blotting / Gel Electrophoresis: The treated and untreated samples are run on a high-resolution polyacrylamide gel. Unmethylated RNAs will migrate faster after treatment due to truncation, while the migration of 3'-Am protected RNAs will be unaffected.[17]
 - qRT-PCR: This method can also be coupled with quantitative RT-PCR, where the truncated, unmethylated RNAs are less efficiently reverse-transcribed or amplified.[16]

Nanopore Direct RNA Sequencing

A cutting-edge technique that allows for the direct detection of RNA modifications without the need for chemical treatment or amplification.[19][20] As a full-length, single RNA molecule passes through a protein nanopore, it produces a characteristic disruption in an ionic current. RNA modifications like Am cause subtle but detectable deviations from the expected signal for the canonical nucleotides.[2][21][22] By training machine learning models on data from known

modified and unmodified sequences, these signal deviations can be used to identify and map Am sites across the entire transcriptome at single-molecule resolution.[2][19][20]

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